![molecular formula C31H45N3S B12578371 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine CAS No. 189820-13-1](/img/structure/B12578371.png)
2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring and a pyrimidine ring, both of which are fused with alkyl-substituted phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-decylphenyl α-haloketone is reacted with a suitable thioamide under acidic conditions to form the thiazole ring.
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea. In this case, 5-octylpyrimidine is synthesized by reacting octyl β-ketoester with an aldehyde and urea under acidic conditions.
-
Coupling of Thiazole and Pyrimidine Rings: : The final step involves the coupling of the thiazole and pyrimidine rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiazole and pyrimidine precursors are reacted in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the heterocyclic rings, leading to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. Reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens, sulfonyl chlorides, and alkylating agents. Reactions are typically carried out under acidic or basic conditions, depending on the nature of the substituent.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various functionalized derivatives, depending on the nature of the substituent introduced.
科学研究应用
Chemistry
In chemistry, 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows for the modulation of various biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials, including organic semiconductors and liquid crystals. Its unique electronic properties make it a valuable component in the design of electronic devices.
作用机制
The mechanism of action of 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine involves its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. Its unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The specific pathways involved depend on the nature of the biological activity being studied.
相似化合物的比较
Similar Compounds
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-hexylpyrimidine
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-dodecylpyrimidine
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-butylpyrimidine
Comparison
Compared to similar compounds, 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine exhibits unique properties due to the specific length and structure of its alkyl chains. These properties include enhanced solubility, improved electronic properties, and increased biological activity. The presence of the octyl and decyl chains allows for better interaction with biological membranes and improved stability in various environments.
属性
CAS 编号 |
189820-13-1 |
|---|---|
分子式 |
C31H45N3S |
分子量 |
491.8 g/mol |
IUPAC 名称 |
5-(4-decylphenyl)-2-(5-octylpyrimidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C31H45N3S/c1-3-5-7-9-11-12-14-15-17-26-19-21-28(22-20-26)29-25-34-31(35-29)30-32-23-27(24-33-30)18-16-13-10-8-6-4-2/h19-25H,3-18H2,1-2H3 |
InChI 键 |
WAFCYDAIVYHFEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(S2)C3=NC=C(C=N3)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




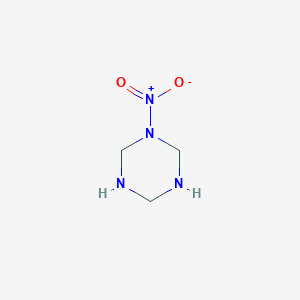
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
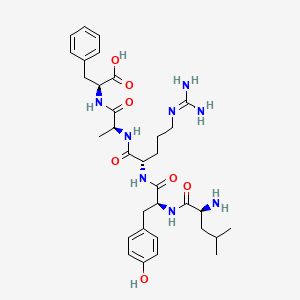
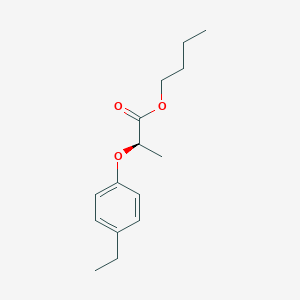
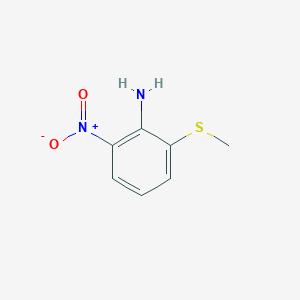
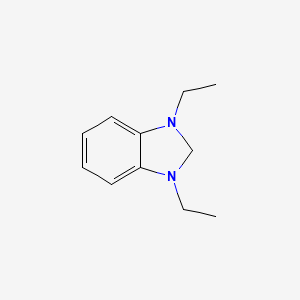
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

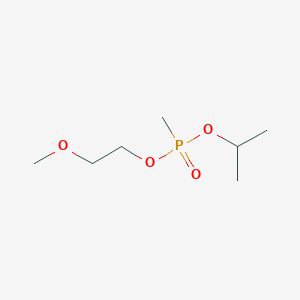
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
